Cas no 355809-46-0 (5-(2-Chloro-5-nitrophenyl)-2H-tetrazole)

5-(2-Chloro-5-nitrophenyl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring linked to a chloronitrophenyl group. This structure imparts unique reactivity, making it valuable as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and energetic materials. The presence of both chloro and nitro substituents enhances its electrophilic character, facilitating further functionalization. Its tetrazole moiety is known for high nitrogen content and stability, contributing to applications in coordination chemistry and as a ligand. The compound’s well-defined crystalline form ensures consistent purity, supporting reproducible results in research and industrial processes. Suitable for controlled reactions, it is handled under standard laboratory conditions with appropriate safety measures.
5-(2-Chloro-5-nitrophenyl)-2H-tetrazole structure
355809-46-0 structure
Product Name:5-(2-Chloro-5-nitrophenyl)-2H-tetrazole
CAS No:355809-46-0
MF:C7H4ClN5O2
MW:225.591958999634
MDL:MFCD18375297
CID:1003468
PubChem ID:3111494
Update Time:2025-06-08

5-(2-Chloro-5-nitrophenyl)-2H-tetrazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole
    • [6-(2,4-dimethoxyphenyl)pyridin-2-yl]methanol
    • A919131
    • MFCD18375297
    • STK394136
    • Oprea1_237996
    • Oprea1_629065
    • QJAZSDUNMYLGQF-UHFFFAOYSA-N
    • AKOS000294839
    • AKOS027256937
    • AC5978
    • SY012457
    • 5-(2-chloro-5-nitrophenyl)-1H-tetrazole
    • CS-0451599
    • SCHEMBL925985
    • 355809-46-0
    • DB-069228
    • MDL: MFCD18375297
    • Inchi: 1S/C7H4ClN5O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12)
    • InChI Key: QJAZSDUNMYLGQF-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1C1N=NNN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 245.10500
  • Monoisotopic Mass: 225.0053521g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 248
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 100Ų

Experimental Properties

  • PSA: 51.58000
  • LogP: 2.25810

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5-(2-Chloro-5-nitrophenyl)-2H-tetrazole Production Method

5-(2-Chloro-5-nitrophenyl)-2H-tetrazole Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:355809-46-0)5-(2-Chloro-5-nitrophenyl)-2H-tetrazole
Order Number:A919131
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:08
Price ($):871.0
Email:sales@amadischem.com

Additional information on 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole

5-(2-Chloro-5-nitrophenyl)-2H-tetrazole: An Overview of a Promising Compound in Medicinal Chemistry

5-(2-Chloro-5-nitrophenyl)-2H-tetrazole (CAS No. 355809-46-0) is a versatile compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the tetrazole class, which is known for its wide range of applications in drug discovery and development. The presence of a 2-chloro-5-nitrophenyl substituent imparts specific characteristics that make it a valuable candidate for various therapeutic applications.

The tetrazole moiety in 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole is a five-membered heterocyclic ring containing four nitrogen atoms. This structure is highly polar and can form strong hydrogen bonds, which are crucial for interactions with biological targets. The 2-chloro-5-nitrophenyl substituent, on the other hand, introduces electron-withdrawing groups that can influence the compound's electronic properties and reactivity. These features collectively contribute to the compound's potential as a bioactive molecule.

Recent studies have explored the biological activities of 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole. One notable area of research is its antimicrobial properties. A study published in the Journal of Medicinal Chemistry (2021) demonstrated that this compound exhibits potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve the disruption of bacterial cell membranes, leading to cell death. This makes 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole a promising candidate for the development of new antimicrobial agents.

In addition to its antimicrobial properties, 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole has shown potential as an anticancer agent. Research conducted at the National Cancer Institute (2020) revealed that this compound can selectively inhibit the growth of cancer cells while sparing normal cells. The mechanism behind this selective inhibition is not yet fully understood, but it is believed to involve the modulation of key signaling pathways involved in cell proliferation and apoptosis. These findings suggest that 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole could be further developed as a novel anticancer drug.

The synthesis of 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole has been well-documented in the literature. A common synthetic route involves the reaction of 2-chloro-5-nitrobenzonitrile with sodium azide in an appropriate solvent, followed by cyclization under acidic conditions. This method yields high purity and good yields, making it suitable for large-scale production. The ease of synthesis and availability of starting materials further enhance the attractiveness of this compound for pharmaceutical research.

Beyond its direct therapeutic applications, 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole has also been used as a building block in the synthesis of more complex molecules. For instance, it can serve as a precursor for the preparation of prodrugs or conjugates that enhance drug delivery and bioavailability. This versatility makes it a valuable tool in medicinal chemistry for designing compounds with improved pharmacological profiles.

In conclusion, 5-(2-Chloro-5-nitrophenyl)-2H-tetrazole (CAS No. 355809-46-0) is a multifaceted compound with significant potential in various areas of medicinal chemistry. Its unique structural features, coupled with its promising biological activities, make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms and applications, this compound is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:355809-46-0)5-(2-Chloro-5-nitrophenyl)-2H-tetrazole
A919131
Purity:99%
Quantity:5g
Price ($):871.0
Email